
Benzoic acid;7-diphenylphosphinothioyl-3,7-dimethyloctan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;7-diphenylphosphinothioyl-3,7-dimethyloctan-1-ol is a complex organic compound that combines the properties of benzoic acid with a phosphinothioyl group and a dimethyloctanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;7-diphenylphosphinothioyl-3,7-dimethyloctan-1-ol typically involves multiple steps. One common approach is to start with benzoic acid and introduce the diphenylphosphinothioyl group through a series of reactions involving phosphorus reagents. The dimethyloctanol moiety can be introduced through alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid;7-diphenylphosphinothioyl-3,7-dimethyloctan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphinothioyl group to phosphine.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Benzoic acid;7-diphenylphosphinothioyl-3,7-dimethyloctan-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of benzoic acid;7-diphenylphosphinothioyl-3,7-dimethyloctan-1-ol involves its interaction with specific molecular targets and pathways. The phosphinothioyl group can interact with enzymes and proteins, potentially inhibiting their activity. The benzoic acid moiety may contribute to the compound’s antimicrobial properties by disrupting microbial cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Diphenylphosphinothioyl compounds: Known for their use in coordination chemistry and as ligands.
Dimethyloctanol derivatives: Used in organic synthesis and as intermediates in the production of various chemicals.
Uniqueness
Benzoic acid;7-diphenylphosphinothioyl-3,7-dimethyloctan-1-ol is unique due to the combination of these functional groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
828282-65-1 |
|---|---|
Formule moléculaire |
C29H37O3PS |
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
benzoic acid;7-diphenylphosphinothioyl-3,7-dimethyloctan-1-ol |
InChI |
InChI=1S/C22H31OPS.C7H6O2/c1-19(16-18-23)11-10-17-22(2,3)24(25,20-12-6-4-7-13-20)21-14-8-5-9-15-21;8-7(9)6-4-2-1-3-5-6/h4-9,12-15,19,23H,10-11,16-18H2,1-3H3;1-5H,(H,8,9) |
Clé InChI |
OKAOMOVFTLCPLC-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(C)(C)P(=S)(C1=CC=CC=C1)C2=CC=CC=C2)CCO.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


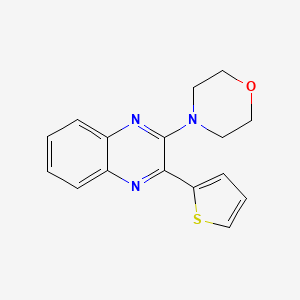
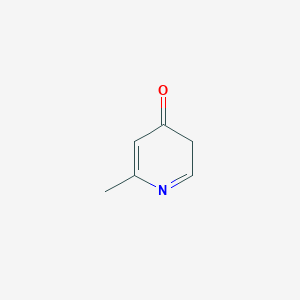

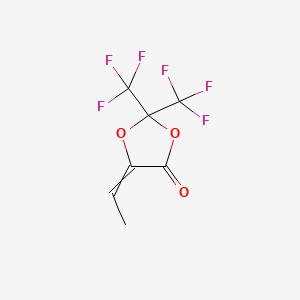
![2-[(2-{[4-(Pyrrolidin-1-yl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14204067.png)
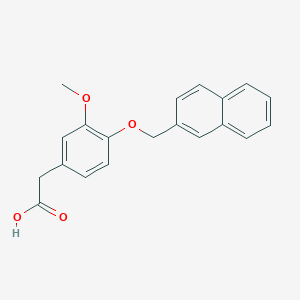
![N-(4-{[2-(4-Nitrobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14204070.png)
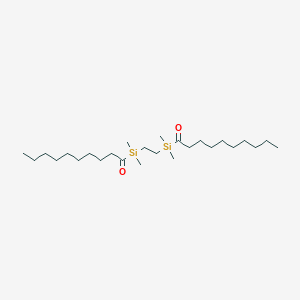
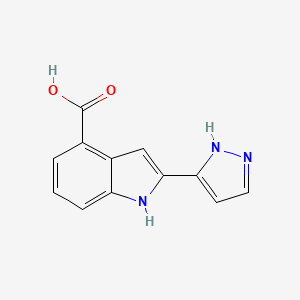
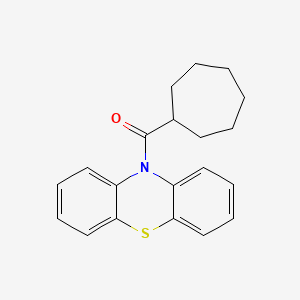
![3-[3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B14204084.png)
![1,1,1-Trifluoro-4-[(propan-2-yl)amino]-2-(trifluoromethyl)butan-2-ol](/img/structure/B14204086.png)
![2-(4-Fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B14204097.png)
![(4S)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14204109.png)
